molecular formula C7H13NO3 B3035098 (4-aminotetrahydro-2H-pyran-4-yl)acetic acid CAS No. 303037-29-8

(4-aminotetrahydro-2H-pyran-4-yl)acetic acid

Cat. No. B3035098
CAS RN: 303037-29-8
M. Wt: 159.18 g/mol
InChI Key: QRIAWCUEIMQLGG-UHFFFAOYSA-N
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Description

“(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid” is a unique chemical compound with the empirical formula C7H13NO3 . It is typically available in solid form .


Molecular Structure Analysis

The molecular structure of “(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid” can be represented by the SMILES string NC1(CC(O)=O)CCOCC1 . This indicates that the molecule contains a tetrahydropyran ring with an amino group and a carboxylic acid group attached.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (4-aminotetrahydro-2H-pyran-4-yl)acetic acid, focusing on six unique applications:

Biochemical Research

This compound is valuable in biochemical research for studying enzyme interactions and metabolic pathways. Its structure makes it a useful substrate or inhibitor in enzymatic assays, helping scientists understand enzyme mechanisms and identify potential drug targets .

Chemical Synthesis

In organic chemistry, (4-aminotetrahydro-2H-pyran-4-yl)acetic acid serves as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a versatile component in constructing various chemical entities, including those used in medicinal chemistry and material science .

Neuropharmacology

The compound is investigated for its potential effects on the central nervous system. Researchers study its interactions with neurotransmitter receptors and its ability to modulate neural activity, which could lead to the development of new treatments for neurological disorders such as epilepsy, depression, and anxiety .

Agricultural Chemistry

In agricultural research, (4-aminotetrahydro-2H-pyran-4-yl)acetic acid is explored for its potential as a plant growth regulator. Its application can influence plant metabolism, growth, and stress responses, offering possibilities for enhancing crop yields and resilience .

Safety And Hazards

Safety information indicates that “(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid” may cause skin irritation and serious eye irritation (H317 - H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(4-aminooxan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-7(5-6(9)10)1-3-11-4-2-7/h1-5,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIAWCUEIMQLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273760
Record name 4-Aminotetrahydro-2H-pyran-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-aminotetrahydro-2H-pyran-4-yl)acetic acid

CAS RN

303037-29-8
Record name 4-Aminotetrahydro-2H-pyran-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303037-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminotetrahydro-2H-pyran-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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